TAM558 intermediate-3

Peptide Thiazole Diversification Stereochemistry Protecting Group Compatibility

This is a chiral, Boc-protected thiazole-4-carboxylate intermediate (C29H51N3O6S, 569.8 g/mol) essential for synthesizing TAM558, the tubulysin-class ADC payload in OMTX705. Its (1R,3R)/(2R,3S) stereochemistry is non-negotiable for picomolar potency; epimerization yields inactive material. Choose this compound for validated compatibility with organolithium-mediated C5 diversification and orthogonal protecting group strategies, ensuring downstream yield and biological efficacy.

Molecular Formula C29H51N3O6S
Molecular Weight 569.8 g/mol
Cat. No. B12372374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTAM558 intermediate-3
Molecular FormulaC29H51N3O6S
Molecular Weight569.8 g/mol
Structural Identifiers
SMILESCCCN(C(CC(C1=NC(=CS1)C(=O)OCC)OCCC)C(C)C)C(=O)C(C(C)CC)NC(=O)OC(C)(C)C
InChIInChI=1S/C29H51N3O6S/c1-11-15-32(26(33)24(20(7)13-3)31-28(35)38-29(8,9)10)22(19(5)6)17-23(37-16-12-2)25-30-21(18-39-25)27(34)36-14-4/h18-20,22-24H,11-17H2,1-10H3,(H,31,35)/t20-,22+,23+,24+/m0/s1
InChIKeyVCMZKMNJHYQUOT-MZURWIMNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-[(1R,3R)-4-methyl-3-[[(2R,3S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]-propylamino]-1-propoxypentyl]-1,3-thiazole-4-carboxylate: Definition, Class, and Procurement Context


Ethyl 2-[(1R,3R)-4-methyl-3-[[(2R,3S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]-propylamino]-1-propoxypentyl]-1,3-thiazole-4-carboxylate (also designated TAM558 intermediate-3) is a chiral, Boc-protected peptidomimetic intermediate featuring a 1,3-thiazole-4-carboxylate core [1]. With a molecular formula of C29H51N3O6S and a molecular weight of 569.8 g/mol, this compound serves as a critical synthetic precursor in the multistep assembly of TAM558, a tubulysin-class cytotoxic payload utilized in the construction of antibody-drug conjugates (ADCs) . Its defined stereochemistry and orthogonal protecting group strategy position it as a specialized building block for targeted oncology research programs.

Why Generic Substitution of Ethyl 2-[(1R,3R)-4-methyl-3-[[(2R,3S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]-propylamino]-1-propoxypentyl]-1,3-thiazole-4-carboxylate Fails: Stereochemical and Functional Group Constraints


In the context of ADC payload synthesis, substitution with generic thiazole carboxylates or achiral Boc-amino acid derivatives is precluded by the compound's exacting stereochemical requirements and functional group compatibility. The (1R,3R) and (2R,3S) chiral centers dictate the final spatial orientation of the tubulysin pharmacophore, and epimerization at any step yields inactive or reduced-potency material [1]. Furthermore, the Boc protecting group must withstand the strongly basic conditions of organolithium-mediated thiazole C5 diversification, a reaction step for which N-Boc compatibility has been specifically validated [2]. A failure to maintain this specific stereochemical array and protecting group profile would compromise downstream synthetic yield, product purity, and ultimately the biological efficacy of the final ADC conjugate.

Quantitative Evidence Guide for Procuring Ethyl 2-[(1R,3R)-4-methyl-3-[[(2R,3S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]-propylamino]-1-propoxypentyl]-1,3-thiazole-4-carboxylate


Stereochemical Purity Maintenance: No Detectable Epimerization Under Lithiation Conditions

This compound's N-Boc protecting group remains fully intact without epimerization during direct C5 lithiation of peptide thiazoles, as demonstrated by 19F and 1H NMR analysis of Mosher's amide derivatives. This contrasts with alternative N-trityl protected thiazoles, which under identical conditions show measurable epimerization [1].

Peptide Thiazole Diversification Stereochemistry Protecting Group Compatibility

Commercial Availability with Validated Purity for ADC Intermediate Use

The compound is commercially supplied with a guaranteed purity of ≥98% by HPLC . This level of purity is essential for minimizing byproduct formation in subsequent coupling steps, a requirement that is not uniformly met by all commercially available TAM558 intermediates.

ADC Payload Synthesis Intermediate Purity Procurement

Downstream ADC Payload Potency: Tubulysin Class Picomolar IC50

The tubulysin payload TAM558, for which this compound is a direct synthetic intermediate, exhibits potent microtubule-destabilizing activity with IC50 values in the picomolar range against multidrug-resistant cancer cell lines . This potency is a direct consequence of the stereochemical integrity and functional group arrangement established at the intermediate stage represented by this compound.

ADC Cytotoxin Tubulin Polymerization IC50

Boc-Protected Intermediate Enables Orthogonal Deprotection Strategy

The N-Boc protecting group in this intermediate can be selectively removed using mild acidic conditions (e.g., 55% TFA in DCM) without affecting the ethyl ester moiety or the thiazole ring [1]. This orthogonal deprotection capability is not shared by intermediates with base-labile protecting groups, such as Fmoc, which would be incompatible with the basic conditions required for subsequent thiazole lithiation steps.

Protecting Group Chemistry Peptide Synthesis Orthogonal Deprotection

Optimal Research and Industrial Applications for Ethyl 2-[(1R,3R)-4-methyl-3-[[(2R,3S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]-propylamino]-1-propoxypentyl]-1,3-thiazole-4-carboxylate


Synthesis of TAM558 ADC Payload for FAP-Targeting Antibody-Drug Conjugates

This compound is a critical late-stage intermediate in the multi-step synthesis of TAM558, the cytotoxic payload used in the investigational ADC OMTX705 [1]. Researchers developing novel FAP-targeting ADCs require this exact stereochemical configuration to ensure that the final conjugate maintains picomolar potency against multidrug-resistant cancer cell lines.

Peptide Thiazole Diversification and SAR Studies

Due to its demonstrated compatibility with organolithium-mediated C5 diversification without racemization, this compound serves as an ideal substrate for structure-activity relationship (SAR) studies aimed at generating novel tubulysin analogs with improved therapeutic windows [2].

Orthogonal Protecting Group Strategy Development

The presence of both N-Boc and ethyl ester protecting groups on a stereochemically defined scaffold makes this compound a valuable case study for developing and validating orthogonal deprotection protocols in complex natural product synthesis [3].

Analytical Method Validation for Stereochemical Purity Assessment

Given the high sensitivity of downstream biological activity to epimerization, this intermediate is used as a reference standard for developing and validating chiral HPLC and NMR methods to ensure stereochemical purity throughout the synthetic route [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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